Thiophene-2-carbaldehyde [4-(chloromethyl)-1,3-thiazol-2-yl]hydrazone
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Overview
Description
Thiophene-2-carbaldehyde [4-(chloromethyl)-1,3-thiazol-2-yl]hydrazone is a compound with the molecular formula C9H8ClN3S2 and a molecular weight of 257.76 g/mol . This compound is a derivative of thiophene and thiazole, both of which are heterocyclic compounds known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
The synthesis of thiophene-2-carbaldehyde [4-(chloromethyl)-1,3-thiazol-2-yl]hydrazone typically involves the reaction of thiophene-2-carbaldehyde with 4-(chloromethyl)-1,3-thiazol-2-ylhydrazine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
Thiophene-2-carbaldehyde [4-(chloromethyl)-1,3-thiazol-2-yl]hydrazone can undergo various chemical reactions, including:
Scientific Research Applications
Thiophene-2-carbaldehyde [4-(chloromethyl)-1,3-thiazol-2-yl]hydrazone has several scientific research applications:
Mechanism of Action
The mechanism of action of thiophene-2-carbaldehyde [4-(chloromethyl)-1,3-thiazol-2-yl]hydrazone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The compound’s hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity . Additionally, the presence of the thiophene and thiazole rings contributes to its ability to interact with various biological targets through π-π stacking and hydrogen bonding interactions .
Comparison with Similar Compounds
Thiophene-2-carbaldehyde [4-(chloromethyl)-1,3-thiazol-2-yl]hydrazone can be compared with other similar compounds, such as:
Thiophene-2-carboxaldehyde: This compound is a simpler derivative of thiophene and lacks the thiazole and hydrazone moieties.
4-(Chloromethyl)-1,3-thiazole: This compound contains the thiazole ring and chloromethyl group but lacks the thiophene and hydrazone components.
The uniqueness of this compound lies in its combination of the thiophene, thiazole, and hydrazone moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H8ClN3S2 |
---|---|
Molecular Weight |
257.8 g/mol |
IUPAC Name |
4-(chloromethyl)-N-[(Z)-thiophen-2-ylmethylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H8ClN3S2/c10-4-7-6-15-9(12-7)13-11-5-8-2-1-3-14-8/h1-3,5-6H,4H2,(H,12,13)/b11-5- |
InChI Key |
XTLRDYSHESABLK-WZUFQYTHSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=N\NC2=NC(=CS2)CCl |
Canonical SMILES |
C1=CSC(=C1)C=NNC2=NC(=CS2)CCl |
Origin of Product |
United States |
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